6-fluoro-16-methyl-14-thia-8,12,17-triazatetracyclo[8.7.0.02,7.013,17]heptadeca-1,3,5,7,9,12,15-heptaen-11-one
Overview
Description
6-fluoro-16-methyl-14-thia-8,12,17-triazatetracyclo[87002,7013,17]heptadeca-1,3,5,7,9,12,15-heptaen-11-one is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-16-methyl-14-thia-8,12,17-triazatetracyclo[8.7.0.02,7.013,17]heptadeca-1,3,5,7,9,12,15-heptaen-11-one typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Formation of the core tetracyclic structure: This step involves cyclization reactions under controlled conditions.
Introduction of functional groups: Fluorination and methylation are carried out using specific reagents and catalysts.
Final modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-16-methyl-14-thia-8,12,17-triazatetracyclo[8.7.0.02,7.013,17]heptadeca-1,3,5,7,9,12,15-heptaen-11-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
6-fluoro-16-methyl-14-thia-8,12,17-triazatetracyclo[8.7.0.02,7.013,17]heptadeca-1,3,5,7,9,12,15-heptaen-11-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Material Science: The compound’s properties make it suitable for developing advanced materials with specific functionalities.
Biological Studies: It can be used as a probe or marker in various biological assays to study cellular processes and interactions.
Mechanism of Action
The mechanism by which 6-fluoro-16-methyl-14-thia-8,12,17-triazatetracyclo[8.7.0.02,7.013,17]heptadeca-1,3,5,7,9,12,15-heptaen-11-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-fluoro-17-hydroxy-16-methyl-3,20-dioxopregna-1,4,9(11)-trien-21-yl acetate
- 14-(R,S)-[18F]fluoro-6-thia-heptadecanoic acid
Uniqueness
6-fluoro-16-methyl-14-thia-8,12,17-triazatetracyclo[8.7.0.02,7.013,17]heptadeca-1,3,5,7,9,12,15-heptaen-11-one stands out due to its unique tetracyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-fluoro-16-methyl-14-thia-8,12,17-triazatetracyclo[8.7.0.02,7.013,17]heptadeca-1,3,5,7,9,12,15-heptaen-11-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FN3OS/c1-7-6-20-14-17-13(19)9-5-16-11-8(12(9)18(7)14)3-2-4-10(11)15/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFHKHPVUWXGMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=O)C3=CN=C4C(=C3N12)C=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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